1-(2-((1-Hydroxycyclobutyl)methoxy)phenyl)ethan-1-one
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Overview
Description
1-(2-((1-Hydroxycyclobutyl)methoxy)phenyl)ethan-1-one is an organic compound with a unique structure that includes a hydroxycyclobutyl group attached to a methoxyphenyl ethanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-Hydroxycyclobutyl)methoxy)phenyl)ethan-1-one typically involves the reaction of a hydroxycyclobutyl derivative with a methoxyphenyl ethanone precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid or base, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-((1-Hydroxycyclobutyl)methoxy)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or amines (e.g., aniline) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-(2-((1-Hydroxycyclobutyl)methoxy)phenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-((1-Hydroxycyclobutyl)methoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxycyclobutyl group may interact with enzymes or receptors, modulating their activity. The methoxyphenyl ethanone moiety can also participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
1-(3-Hydroxycyclobutyl)ethan-1-one: Similar cyclobutyl group but different overall structure.
1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one: Contains a sulfanyl group instead of a methoxy group.
Uniqueness
1-(2-((1-Hydroxycyclobutyl)methoxy)phenyl)ethan-1-one is unique due to the presence of both a hydroxycyclobutyl group and a methoxyphenyl ethanone moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16O3 |
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Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-[2-[(1-hydroxycyclobutyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C13H16O3/c1-10(14)11-5-2-3-6-12(11)16-9-13(15)7-4-8-13/h2-3,5-6,15H,4,7-9H2,1H3 |
InChI Key |
FPEYGGWXJOWZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2(CCC2)O |
Origin of Product |
United States |
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